molecular formula C18H22O3 B12357450 3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12357450
M. Wt: 286.4 g/mol
InChI Key: VUQYJCKZKYZKHM-UHFFFAOYSA-N
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Description

3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with a unique structure that combines a chromenone core with phenyl and propan-2-yloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the chromenone core using a phenyl halide and a Lewis acid catalyst.

    Attachment of the Propan-2-yloxy Group: This can be done through an etherification reaction, where the chromenone derivative is reacted with propan-2-ol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the chromenone core or the substituents.

    Substitution: The phenyl and propan-2-yloxy groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromenone derivatives.

Scientific Research Applications

3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and reactivity.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with molecular targets such as enzymes

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

3-phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C18H22O3/c1-12(2)21-14-8-9-15-17(10-14)20-11-16(18(15)19)13-6-4-3-5-7-13/h3-7,11-12,14-15,17H,8-10H2,1-2H3

InChI Key

VUQYJCKZKYZKHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCC2C(C1)OC=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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